molecular formula C16H20N2 B12274689 2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile

2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile

Cat. No.: B12274689
M. Wt: 240.34 g/mol
InChI Key: HHHBPGCXYFIPFA-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a benzyl group attached to the bicyclic core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile typically involves the formation of the bicyclic core followed by the introduction of the benzyl and nitrile groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups within the molecule.

    Substitution: The benzyl group or other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The benzyl group may also play a role in modulating the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.

    3-Azabicyclo[3.2.2]nonane: Similar in structure but with variations in the substituents and functional groups.

Uniqueness

2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile is unique due to its specific combination of a benzyl group and a nitrile group attached to the bicyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile

InChI

InChI=1S/C16H20N2/c17-13-16-9-6-14(7-10-16)8-11-18(16)12-15-4-2-1-3-5-15/h1-5,14H,6-12H2

InChI Key

HHHBPGCXYFIPFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CCN2CC3=CC=CC=C3)C#N

Origin of Product

United States

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